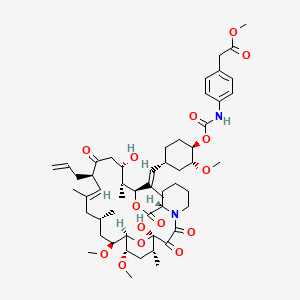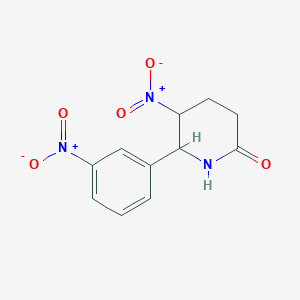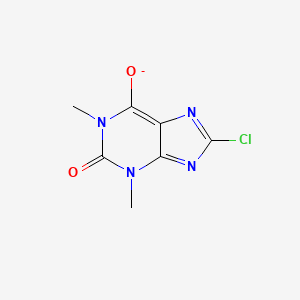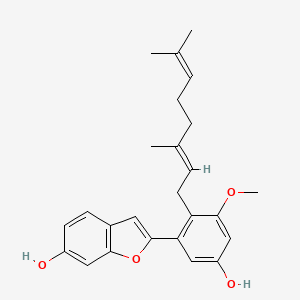
Mulberrofuran A
概要
説明
科学的研究の応用
Chemistry: It serves as a model compound for studying benzofuran derivatives and their chemical properties.
作用機序
Target of Action
Mulberrofuran A, a natural product isolated from the root bark of the mulberry tree , has been identified to target two major enzymes of the Hepatitis A virus (HAV): the 3C proteinase (3Cpro) and the RNA-directed RNA polymerase (RdRP) . These enzymes play crucial roles in the life cycle of HAV. The 3Cpro is involved in proteolytic activity that promotes viral maturation and infectivity, while RdRP facilitates viral replication and transcription .
Mode of Action
This compound interacts with its targets, 3Cpro and RdRP, by binding to them . It has been found to have a better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3Cpro and RdRP . The this compound bound 3Cpro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex molecular dynamics simulations .
Biochemical Pathways
This compound affects the biochemical pathways of HAV by inhibiting the actions of 3Cpro and RdRP . By binding to these enzymes, it disrupts their normal functions, thereby inhibiting the maturation, infectivity, replication, and transcription of the virus .
Pharmacokinetics
The screening procedure identified this compound as a potential inhibitor that satisfied the adme properties, particularly lipinski’s rule of five, jorgensen’s rule of three, and higher human oral absorption . These properties suggest that this compound may have good bioavailability.
Result of Action
The result of this compound’s action is the inhibition of HAV infection. By binding to and inhibiting the actions of 3Cpro and RdRP, this compound disrupts the life cycle of HAV, thereby preventing the virus from maturing, becoming infectious, replicating, and transcribing .
Action Environment
As a natural product isolated from the root bark of the mulberry tree , it can be inferred that the compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other compounds
生化学分析
Biochemical Properties
Mulberrofuran A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This compound inhibits alpha-glucosidase, thereby reducing the breakdown of carbohydrates into glucose and helping in the management of blood sugar levels . Additionally, this compound has been shown to interact with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), inhibiting its activation and reducing the production of pro-inflammatory cytokines .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and increasing the expression of pro-apoptotic proteins . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of cell proliferation and tumor growth . In addition, this compound affects cellular metabolism by modulating the activity of enzymes involved in oxidative stress, thereby enhancing the antioxidant defense system of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as alpha-glucosidase, inhibiting their catalytic activity . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes involved in inflammation . Furthermore, this compound modulates the expression of genes related to apoptosis and cell cycle regulation, contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in cell culture models has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the type of cells used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing blood glucose levels and improving insulin sensitivity in diabetic animal models . At higher doses, this compound may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are subsequently excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors like glutathione, which help in detoxification and elimination of the compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to DNA and transcription factors, affecting gene expression and regulating cellular responses . The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran A typically involves the use of plant extraction methods. The compound is isolated from the root bark of Morus alba through a series of solvent extraction and chromatographic techniques. The process generally includes:
Extraction: The dried root bark is ground into a fine powder and subjected to solvent extraction using solvents like methanol or ethanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and biotechnological approaches may pave the way for large-scale production in the future.
化学反応の分析
Types of Reactions: Mulberrofuran A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound with altered biological activities.
Substitution: Substituted benzofuran derivatives with potential therapeutic properties.
類似化合物との比較
Mulberrofuran A can be compared with other similar compounds, such as:
Mulberrofuran G: Another benzofuran derivative found in Morus alba, known for its antiviral and antioxidant properties.
Kuwanon T: A flavonoid compound with hepatoprotective and anti-inflammatory activities.
Sanggenon A: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its potent antiviral activity against hepatitis A virus and its ability to inhibit multiple viral enzymes. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-11-21-22(13-20(27)15-24(21)28-4)25-12-18-9-10-19(26)14-23(18)29-25/h6,8-10,12-15,26-27H,5,7,11H2,1-4H3/b17-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYYTNPXQXSQGM-CAOOACKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415105 | |
| Record name | Mulberrofuran A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68978-04-1 | |
| Record name | 2-[2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-hydroxy-3-methoxyphenyl]-6-benzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68978-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberrofuran A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mulberrofuran A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effect of Mulberrofuran A on arachidonic acid metabolism in rat platelets?
A1: [] this compound has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, both cyclooxygenase products, in rat platelet homogenates. Interestingly, it simultaneously increases the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a lipoxygenase product.
Q2: Does this compound exhibit any anti-diabetic activity?
A2: [] While not directly tested for anti-diabetic activity in the provided research, the observed effects on arachidonic acid metabolism suggest a potential role in modulating inflammation, a key factor in diabetes development. Further research is needed to explore this possibility.
Q3: What is the impact of this compound on high-fat diet-induced diabetes mellitus?
A3: [] A study utilizing network pharmacology and metabolomics in C57/6J mice indicated that this compound might contribute to the therapeutic effects of mulberry branch bark powder against high-fat diet-induced diabetes. The study suggests potential interactions with key targets like NOS2, MAOA, and CYP1A1, warranting further investigation.
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q5: What type of compound is this compound?
A5: [, ] this compound belongs to a class of compounds called Diels-Alder type adducts. These compounds are characterized by their unique structure, often formed by a [4+2] cycloaddition reaction between a diene and a dienophile.
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A6: [] While specific SAR studies focusing solely on this compound are not detailed in the provided papers, research on related Diels-Alder type adducts and other compounds from Morus species offer some insights. These studies suggest that the presence and position of specific functional groups, such as prenyl groups and hydroxyl groups, play a significant role in their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.
Q7: Are there any known isomers of this compound?
A7: [] Yes, Isomulberrofuran G is an isomer of this compound. It was identified as a new IIB-type Diels-Alder-type adduct. High-resolution electrospray ionization (ESI) multistage tandem mass spectrometry was used to differentiate the fragmentation patterns of these isomers.
Q8: Is there any information available about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: [] The provided research papers do not offer specific details on the ADME profile of this compound. Further investigation is required to understand its pharmacokinetic properties.
Q9: What is known about the stability of this compound?
A9: [] The research papers do not explicitly discuss the stability of this compound under various conditions. Investigating the compound's stability profile is crucial for potential applications, including determining appropriate storage conditions and formulation strategies.
Q10: What about the toxicity and safety profile of this compound?
A10: [] The provided research does not contain specific data regarding the toxicity and safety of this compound. Conducting thorough toxicity studies is essential before considering any clinical applications.
Q11: What analytical methods have been employed to characterize and quantify this compound?
A11: [] Various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been used to elucidate the structure and analyze this compound. For quantification, high-performance liquid chromatography (HPLC) coupled with suitable detectors, like UV or MS, can be employed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




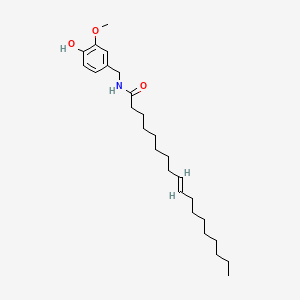



![(3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid](/img/structure/B1236962.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)
